molecular formula C17H19N3O2 B2559478 N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide CAS No. 1797204-26-2

N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide

Cat. No.: B2559478
CAS No.: 1797204-26-2
M. Wt: 297.358
InChI Key: GIEFWATVKOKBRC-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, an indene derivative, and a formamidoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Indene Derivative Synthesis: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Amidation Reaction: The final step involves the formation of the formamidoacetamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]propionamide
  • **N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]butyramide

Uniqueness

N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-9-15(12-5-6-12)20-16(21)10-19-17(22)14-7-4-11-2-1-3-13(11)8-14/h4,7-8,12,15H,1-3,5-6,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEFWATVKOKBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NCC(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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